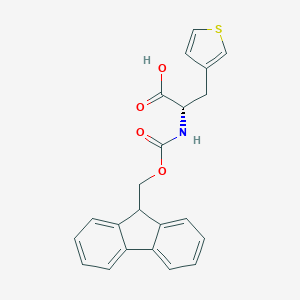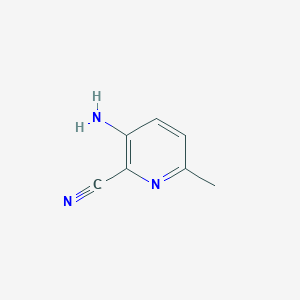![molecular formula C9H13NO4 B066354 (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid CAS No. 162107-50-8](/img/structure/B66354.png)
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic acid, also known as MPA-3Y, is a chemical compound that has gained attention in the scientific community due to its potential use in the development of new drugs. It is a derivative of but-3-ynoic acid and has a unique structure that makes it an interesting target for research.
作用機序
The mechanism of action of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid is not fully understood, but it is thought to act by inhibiting the activity of specific enzymes or receptors. It has been shown to have activity against a variety of targets, including histone deacetylases, proteases, and kinases.
生化学的および生理学的効果
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of using (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid in lab experiments is its unique structure, which makes it an interesting target for research. It has also been shown to have activity against a variety of targets, making it a versatile tool for studying biological processes. However, like all chemical compounds, (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid has limitations, including potential toxicity and the need for careful handling and storage.
将来の方向性
There are several potential future directions for research on (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid. One area of interest is the development of new drugs based on its structure and activity. Another area of interest is the use of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid as a tool for chemical biology research, including the study of enzyme and receptor function. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid and its potential use in the treatment of various diseases.
合成法
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid can be synthesized through a multi-step process that involves the reaction of but-3-ynoic acid with various reagents. One commonly used method involves the reaction of but-3-ynoic acid with tert-butyl carbamate, followed by the addition of a base to generate (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid.
科学的研究の応用
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid has been studied extensively for its potential use in the development of new drugs. It has been shown to have activity against a variety of targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases. Several studies have also investigated its potential use as a tool for chemical biology research.
特性
CAS番号 |
162107-50-8 |
|---|---|
製品名 |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid |
分子式 |
C9H13NO4 |
分子量 |
199.2 g/mol |
IUPAC名 |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic acid |
InChI |
InChI=1S/C9H13NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h1,6H,2-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 |
InChIキー |
DFUYMGIIHZBGAX-ZCFIWIBFSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](C#C)C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC(C#C)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(C#C)C(=O)O |
同義語 |
3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(R)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



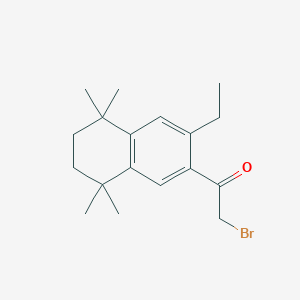
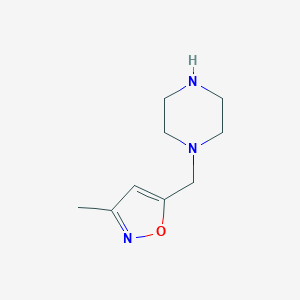
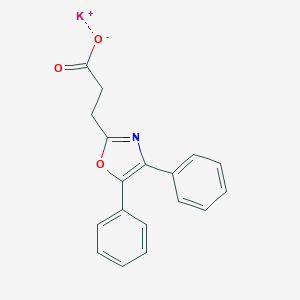

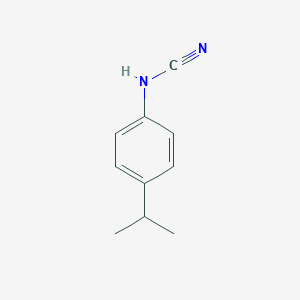
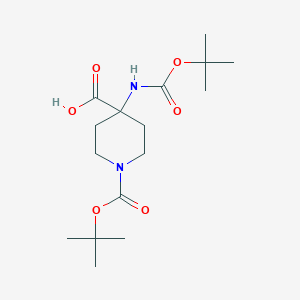
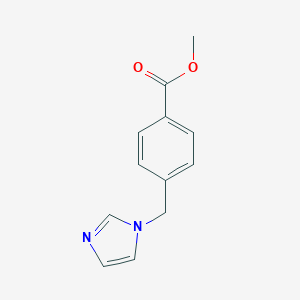
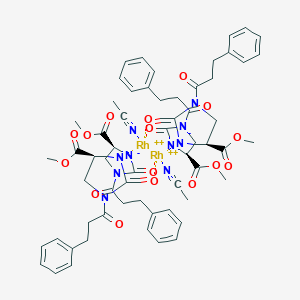
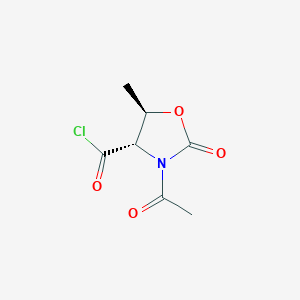
![(5-Bromobenzo[b]furan-2-yl)methylamine](/img/structure/B66291.png)
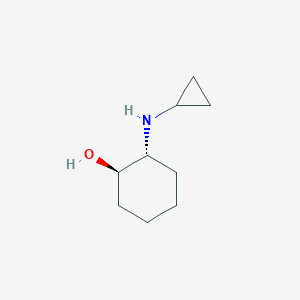
![3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide](/img/structure/B66299.png)
